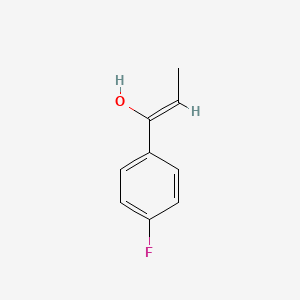

(1Z)-1-(4-Fluorophenyl)-1-propen-1-ol

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C9H9FO |

|---|---|

Molekulargewicht |

152.16 g/mol |

IUPAC-Name |

(Z)-1-(4-fluorophenyl)prop-1-en-1-ol |

InChI |

InChI=1S/C9H9FO/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6,11H,1H3/b9-2- |

InChI-Schlüssel |

GDGVMGGZOJTNRI-MBXJOHMKSA-N |

Isomerische SMILES |

C/C=C(/C1=CC=C(C=C1)F)\O |

Kanonische SMILES |

CC=C(C1=CC=C(C=C1)F)O |

Herkunft des Produkts |

United States |

Chemical Transformations and Reactivity Studies of 1z 1 4 Fluorophenyl 1 Propen 1 Ol

Mechanistic Investigations of Reaction Pathways

The reactivity of (1Z)-1-(4-Fluorophenyl)-1-propen-1-ol is fundamentally governed by the interplay between its enol structure, the carbon-carbon double bond, and the electronic influence of the 4-fluorophenyl substituent. Mechanistic studies delve into how these features dictate the pathways of its chemical transformations.

The stereochemical outcome of reactions involving the enol double bond is a critical aspect of its reactivity. During the formation of an enol from its keto tautomer, any stereochemical information at the α-carbon is lost due to the creation of a planar, sp²-hybridized C=C bond. libretexts.org Consequently, when this compound participates in addition reactions, an incoming electrophile can approach the planar double bond from either the top or bottom face. libretexts.org This generally leads to a mixture of stereoisomers, meaning the reactions are often not stereospecific.

In the context of cycloaddition reactions, such as the Diels-Alder or hetero-Diels-Alder (HDA) reactions, the stereospecificity is more complex. nih.gov While the enol itself is planar, the facial selectivity of the cycloaddition would be influenced by the steric and electronic properties of the substituents on both the enol (the diene or dienophile component) and its reaction partner. nih.gov The geometry of the transition state, which seeks to minimize steric hindrance and maximize orbital overlap, will ultimately determine the stereochemical outcome of the resulting cyclic product.

The enol functional group endows this compound with distinct nucleophilic properties. youtube.com Enols are electron-rich alkenes, a characteristic that stems from the ability of the oxygen's lone pair electrons to be donated into the double bond via resonance. libretexts.org This donation increases the electron density of the double bond, particularly at the α-carbon (the carbon atom adjacent to the C-OH group), making it a nucleophilic center. libretexts.orgorgosolver.com As a result, the enol readily reacts with a variety of electrophiles in what are known as alpha-substitution reactions. libretexts.org

The general mechanism for such a reaction involves the attack of the nucleophilic α-carbon on an electrophile, followed by deprotonation of the hydroxyl group to regenerate a stable carbonyl compound, which is the keto tautomer of the starting enol. libretexts.org It is important to contrast the nucleophilic character of the enol form with the electrophilic character of its corresponding keto tautomer, 1-(4-fluorophenyl)propan-1-one. orgosolver.com In the keto form, the carbonyl carbon is electron-deficient and thus susceptible to attack by nucleophiles. orgosolver.com This dual reactivity, depending on which tautomer is present, is a cornerstone of carbonyl chemistry.

| Form | Reactive Center | Chemical Character | Typical Reaction |

| Enol Form | α-Carbon | Nucleophilic libretexts.orgorgosolver.com | Attack on Electrophiles |

| Keto Form | Carbonyl Carbon | Electrophilic orgosolver.com | Attack by Nucleophiles |

The 4-fluorophenyl group attached to the enol double bond exerts a significant influence on the molecule's reactivity through a combination of inductive and resonance effects.

Resonance Effect: The phenyl ring is in conjugation with the enol's C=C double bond. This conjugation allows for the delocalization of electrons, which stabilizes the enol tautomer. libretexts.org This resonance stabilization is a key factor in the chemistry of aryl-substituted enols.

The balance between these opposing electronic effects determines the precise kinetics and selectivity of its reactions. For instance, the electron-withdrawing nature of the substituent can affect the acidity of the hydroxyl proton, influencing the ease of enolate formation under basic conditions. The substituent can also play a role in directing the regioselectivity of certain reactions where multiple reaction sites are available.

Isomerization and Rearrangement Processes

Isomerization is a fundamental process for enols, which exist in a dynamic equilibrium with their corresponding carbonyl isomers. This transformation, known as tautomerism, is central to the reactivity and stability of this compound.

This compound undergoes keto-enol tautomerism, an equilibrium process that interconverts it with its constitutional isomer, 1-(4-fluorophenyl)propan-1-one (the keto form). libretexts.orgmasterorganicchemistry.com Tautomers are distinct chemical compounds that can be readily interconverted, typically through the migration of a proton. libretexts.orgchemistrysteps.com

The equilibrium between the keto and enol forms is highly dependent on several factors. Generally, the keto tautomer is significantly more stable and thus favored at equilibrium, primarily because the carbon-oxygen double bond (C=O) is thermodynamically stronger than a carbon-carbon double bond (C=C). masterorganicchemistry.com However, specific structural features can shift the equilibrium towards the enol form.

Factors Influencing Keto-Enol Equilibrium

| Factor | Effect on Enol Stability | Relevance to this compound |

|---|---|---|

| Substitution | Increased substitution on the C=C bond provides stabilization. masterorganicchemistry.com | The propenyl group is substituted, providing some stability. |

| Conjugation | Conjugation of the C=C bond with another pi-system (like a phenyl ring) is a strong stabilizing factor. libretexts.orgmasterorganicchemistry.com | The 4-fluorophenyl ring is in conjugation with the double bond, significantly stabilizing the enol form. |

| Intramolecular Hydrogen Bonding | Can stabilize the enol form significantly if a hydrogen bond acceptor is nearby. masterorganicchemistry.comyoutube.com | Not applicable for this specific molecule in its monomeric form. |

| Aromaticity | If the enol is part of an aromatic ring (e.g., phenol), the enol form dominates completely. masterorganicchemistry.comresearchgate.net | Not directly applicable, but illustrates the power of resonance stabilization. |

For this compound, the conjugation with the fluorophenyl ring is the most critical factor stabilizing the enol form relative to other, non-conjugated enols. libretexts.org

While keto-enol interconversion can occur in neutral media, the process is often slow. The rate of tautomerization is significantly accelerated by the presence of acid or base catalysts. masterorganicchemistry.com

Acid Catalysis: In acidic conditions, the reaction proceeds via protonation of the enol's α-carbon. The resulting oxonium ion is then deprotonated to yield the keto product. libretexts.orglibretexts.org To go from keto to enol, the carbonyl oxygen is first protonated, making the α-protons more acidic and easier to remove by a weak base like water. youtube.comyoutube.com

Base Catalysis: Under basic conditions, a base removes the hydroxyl proton from the enol to form an enolate ion. This enolate can then be protonated at the α-carbon to give the keto form. The reverse process involves the deprotonation of the α-carbon of the ketone to form the enolate, which is then protonated on the oxygen atom.

Role of Water: Water can play a crucial catalytic role in tautomerization. Computational studies on other systems like pyruvate (B1213749) have shown that water molecules can act as a proton shuttle, facilitating the proton transfer between the oxygen and the α-carbon via a lower-energy transition state. nih.gov This water-assisted mechanism is often more favorable than the direct, uncatalyzed transfer. nih.gov

Metal Catalysts: The tautomeric equilibrium can also be influenced by interactions with metal catalysts. For instance, studies on other compounds have shown that coordination to a metal center or interaction with a metal-supported surface can shift the equilibrium position. frontiersin.org This can occur through the stabilization of one tautomer over the other upon binding.

Summary of Catalytic Effects on Tautomerism

| Catalyst | General Mechanism | Key Intermediate |

|---|---|---|

| Acid (H₃O⁺) | Proton transfer steps involving protonation of the α-carbon (enol to keto) or carbonyl oxygen (keto to enol). libretexts.orgyoutube.com | Protonated carbonyl/oxonium ion |

| Base (OH⁻) | Proton abstraction from the α-carbon (keto to enol) or hydroxyl group (enol to keto). | Enolate anion |

| Water (H₂O) | Acts as a proton shuttle, lowering the activation energy for interconversion. nih.gov | Bridged transition state |

| Metal Catalysts | Coordination to the molecule, stabilizing one tautomer and shifting the equilibrium. frontiersin.org | Metal-ligand complex |

Derivatization Strategies and Functional Group Interconversions

The presence of a hydroxyl group, an alkene, and a fluorinated aromatic ring on the this compound backbone offers multiple sites for derivatization and functional group interconversions. These transformations are crucial for altering the molecule's physical and chemical properties and for preparing it for subsequent synthetic steps.

Esterification and Etherification of the Hydroxyl Group

The secondary hydroxyl group of this compound is a prime site for derivatization through esterification and etherification reactions.

Esterification: This class of reactions involves the conversion of the alcohol to an ester. This is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride (B1165640), often in the presence of an acid or base catalyst. youtube.com For example, the reaction with acetic anhydride in the presence of a base like pyridine (B92270) would yield the corresponding acetate (B1210297) ester. The general transformation is as follows:

this compound + Acyl Halide/Anhydride → (1Z)-1-(4-Fluorophenyl)-1-propen-1-yl acetate + Acid/Salt

These reactions are valuable for installing protecting groups on the hydroxyl moiety or for introducing specific functionalities to modulate the biological activity of the resulting molecule.

Etherification: The conversion of the hydroxyl group to an ether can be accomplished through various methods, most notably the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

this compound + Strong Base → (1Z)-1-(4-Fluorophenyl)-1-propen-1-olate

(1Z)-1-(4-Fluorophenyl)-1-propen-1-olate + Alkyl Halide → (1Z)-1-alkoxy-1-(4-Fluorophenyl)-1-propene + Salt

This method allows for the introduction of a wide range of alkyl or aryl groups, thereby modifying the steric and electronic properties of the original molecule.

| Reaction Type | Reagents | Product Type |

| Esterification | Carboxylic Acid, Acyl Halide, Anhydride | Ester |

| Etherification | Alkyl Halide, Strong Base | Ether |

Reactions at the Alkene Moiety (e.g., Hydroboration, Epoxidation, Hydrogenation)

The carbon-carbon double bond in the propenyl group is susceptible to a variety of addition reactions, enabling significant structural modifications.

Hydroboration-Oxidation: This two-step reaction sequence is a powerful method for the anti-Markovnikov hydration of alkenes. libretexts.orgmasterorganicchemistry.com Treatment of this compound with a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex), followed by oxidation with hydrogen peroxide and a base, would be expected to yield a diol. libretexts.orgmasterorganicchemistry.com The regioselectivity of the hydroboration of fluoroolefins can be influenced by both steric and electronic factors. organic-chemistry.orgnih.gov

this compound + Borane Reagent → Organoborane Intermediate

Organoborane Intermediate + H₂O₂, NaOH → 1-(4-Fluorophenyl)propane-1,2-diol

Epoxidation: The alkene can be converted to an epoxide by treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction proceeds via the concerted addition of an oxygen atom to the double bond.

this compound + m-CPBA → (Z)-2-(1-(4-Fluorophenyl)prop-1-en-1-yl)oxirane

The resulting epoxide is a versatile intermediate that can undergo ring-opening reactions with various nucleophiles.

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation. This reaction typically involves treating the alkene with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂).

this compound + H₂ (g), Catalyst → 1-(4-Fluorophenyl)propan-1-ol

This transformation saturates the propenyl side chain, leading to the corresponding saturated alcohol.

| Reaction | Reagents | Expected Major Product |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 1-(4-Fluorophenyl)propane-1,2-diol |

| Epoxidation | m-CPBA | (Z)-2-(1-(4-Fluorophenyl)prop-1-en-1-yl)oxirane |

| Hydrogenation | H₂, Pd/C | 1-(4-Fluorophenyl)propan-1-ol |

Transformations Involving the Fluorophenyl Group (e.g., further functionalization)

The 4-fluorophenyl group is generally stable under many reaction conditions. However, the fluorine atom can potentially be displaced via nucleophilic aromatic substitution (SNAAr), although this typically requires harsh conditions or the presence of strong electron-withdrawing groups on the ring. More common transformations would involve electrophilic aromatic substitution, but the fluorine atom is a deactivating group, making such reactions more challenging than on an unsubstituted benzene (B151609) ring.

Further functionalization might be achieved through metallation of the aromatic ring followed by reaction with an electrophile, although regioselectivity could be an issue.

This compound as a Synthetic Intermediate

The varied reactivity of this compound at its hydroxyl and alkene functionalities makes it a valuable synthetic intermediate. By strategically employing the reactions described above, this compound can serve as a building block for the synthesis of more complex molecules.

For instance, the diol produced from hydroboration-oxidation could be a precursor for compounds with applications in materials science or as chiral ligands after resolution. The epoxide derived from the alkene is a key intermediate for introducing new functional groups through ring-opening reactions, leading to a variety of amino alcohols, diols, and other difunctionalized products. The ability to selectively modify one functional group while leaving others intact (through the use of protecting groups) further enhances its utility in multi-step syntheses.

The fluorophenyl moiety is a common feature in many biologically active compounds, and thus, derivatives of this compound could be explored as potential scaffolds in medicinal chemistry.

Advanced Spectroscopic and Analytical Research on 1z 1 4 Fluorophenyl 1 Propen 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of (1Z)-1-(4-Fluorophenyl)-1-propen-1-ol in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional experiments provides detailed information on connectivity, stereochemistry, and conformation.

Stereochemical Assignments and Conformational Analysis by NOESY and J-Coupling Analysis

The defining feature of the target molecule is the (Z)-configuration of the double bond. This stereochemistry can be unequivocally confirmed using Nuclear Overhauser Effect Spectroscopy (NOESY) and analysis of proton-proton (¹H-¹H) and proton-fluorine (¹H-¹⁹F) coupling constants.

NOESY Analysis: The NOESY experiment detects through-space interactions between protons that are in close proximity (< 5 Å). spectrabase.com For the (Z)-isomer, a distinct cross-peak is expected between the vinylic proton (H-2) and the protons of the methyl group (H-3). Conversely, for the (E)-isomer, a NOE correlation would be anticipated between the vinylic proton and the ortho-protons of the 4-fluorophenyl ring. This makes NOESY a definitive method for assigning the double bond geometry. spectrabase.comscribd.com

J-Coupling Analysis: The magnitude of the vicinal proton-proton coupling constant across a double bond (³JHH) is stereospecific. For cis-protons, as in the (Z)-isomer, the coupling constant is typically in the range of 6-12 Hz, whereas for trans-protons, it is larger, generally 12-18 Hz. While the target molecule has only one vinylic proton, analysis of related structures and the principles of J-coupling provide foundational knowledge. rsc.org Furthermore, long-range J-couplings between the fluorine atom and the protons on the aromatic ring (JHF) and potentially the vinylic proton can provide additional structural confirmation.

Predicted ¹H NMR Data: Based on known chemical shifts for similar allylic alcohols and fluorinated aromatic compounds, a plausible ¹H NMR spectrum can be predicted. chemicalbook.comlibretexts.orgchemicalbook.com The protons on the aromatic ring will appear as complex multiplets due to both H-H and H-F couplings.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted J-Coupling (Hz) |

| H-3 (CH₃) | 1.8 - 2.0 | Doublet (d) | ~7 Hz (coupling to H-2) |

| OH | 2.0 - 5.0 | Broad Singlet (br s) | N/A |

| H-2 (vinylic) | 5.8 - 6.2 | Quartet (q) | ~7 Hz (coupling to H-3) |

| H-Ar (ortho to F) | 6.9 - 7.2 | Triplet or dd | JHH, JHF |

| H-Ar (meta to F) | 7.2 - 7.5 | Doublet of doublets (dd) | JHH, JHF |

Dynamic NMR Studies on Tautomeric Exchange or Conformational Dynamics

Dynamic NMR (DNMR) techniques can investigate reversible molecular processes that occur on the NMR timescale, such as conformational changes or chemical exchange. libretexts.orgumn.edu

Conformational Dynamics: Restricted rotation around the single bond connecting the phenyl ring and the propenol moiety could be studied using variable-temperature (VT) NMR. At low temperatures, distinct signals for different rotamers might be observable, which would coalesce into averaged signals as the temperature increases and the rate of rotation exceeds the NMR timescale. scribd.comresearchgate.net

Tautomeric Exchange: The molecule exists primarily as an enol. However, it is in equilibrium with its keto tautomer, 1-(4-fluorophenyl)propan-1-one. thermofisher.comacs.org In most solvents, the keto form is generally more stable, but the enol can be stabilized by factors like intramolecular hydrogen bonding. masterorganicchemistry.com While the concentration of the keto form may be very low, DNMR could be used to study the kinetics of this keto-enol tautomerism. thermofisher.comencyclopedia.pubnih.gov The rate of exchange between the two forms can be influenced by temperature, solvent, and pH, with distinct sets of peaks for each tautomer observable if the exchange is slow on the NMR timescale. encyclopedia.pub

Applications of Fluorine-19 NMR in Structural Elucidation and Reaction Monitoring

Fluorine-19 NMR is a highly sensitive and powerful technique for analyzing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. nih.govwikipedia.org

Structural Elucidation: The ¹⁹F chemical shift is extremely sensitive to the electronic environment. For this compound, the ¹⁹F signal would appear as a single resonance, likely a triplet of triplets, due to coupling with the two ortho-protons and the two meta-protons of the phenyl ring. The precise chemical shift and coupling constants provide a unique fingerprint for the molecule. nih.gov Any modification to the molecule, even at a distance from the fluorine atom, can induce a measurable change in the ¹⁹F chemical shift, making it a valuable probe for confirming molecular identity. nih.govspectrabase.com

Reaction Monitoring: Because of its sensitivity and the lack of background signals in most organic systems, ¹⁹F NMR is an excellent tool for monitoring reactions involving the 4-fluorophenyl group. The disappearance of the reactant's ¹⁹F signal and the appearance of the product's ¹⁹F signal can be tracked in real-time to determine reaction kinetics and completion without the need for sample workup. nih.gov

Predicted ¹⁹F NMR Data:

| Parameter | Predicted Value |

| Chemical Shift (δ, ppm) | -110 to -120 (relative to CFCl₃) |

| Coupling to ortho-protons (³JHF) | 5 - 9 Hz |

| Coupling to meta-protons (⁴JHF) | 2 - 5 Hz |

Vibrational Spectroscopy (FTIR, Raman) for Specific Functional Group Analysis

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. uantwerpen.be

For this compound, the key expected vibrational bands would be:

O-H Stretch: A strong and broad absorption in the FTIR spectrum, typically in the range of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group. libretexts.org

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Signals from the methyl group appearing just below 3000 cm⁻¹.

C=C Stretch: A medium intensity band for the alkene double bond around 1650-1670 cm⁻¹ and aromatic C=C stretching bands around 1600 cm⁻¹ and 1450-1500 cm⁻¹.

C-O Stretch: A strong band in the fingerprint region, typically between 1050-1200 cm⁻¹, corresponding to the allylic alcohol C-O bond. libretexts.org

C-F Stretch: A very strong absorption in the 1250-1100 cm⁻¹ region, characteristic of the aryl-fluorine bond. nist.gov

Predicted Vibrational Frequencies:

| Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (FTIR) |

| O-H (alcohol) | 3200 - 3600 | Strong, Broad |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Medium |

| C=C (alkene) | 1650 - 1670 | Medium |

| C=C (aromatic) | 1450 - 1600 | Medium-Strong |

| C-F (aryl) | 1100 - 1250 | Strong |

| C-O (alcohol) | 1050 - 1200 | Strong |

High-Resolution Mass Spectrometry for Elucidating Fragmentation Pathways and Isomer Differentiation

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion and its fragments, allowing for the determination of elemental composition and the elucidation of fragmentation pathways. nih.govrsc.orgnih.govselectscience.net For this compound (C₉H₉FO, Molecular Weight: 152.0637), HRMS can distinguish it from other isomers.

Fragmentation Pathways: Under electron ionization (EI), several characteristic fragmentation patterns are expected for this allylic alcohol:

α-Cleavage: Cleavage of the bond between C1 and C2 is a common pathway for allylic alcohols. This would lead to the loss of an ethyl radical (•CH₂CH₃) to form a resonance-stabilized cation at m/z 123.0373 (C₇H₄FO⁺) or loss of the fluorophenyl group. libretexts.orgyoutube.com

Loss of Methyl: Cleavage of the C2-C3 bond would result in the loss of a methyl radical (•CH₃), leading to a fragment at m/z 137.0401 (C₈H₆FO⁺).

Dehydration: The loss of a water molecule (H₂O) is a very common fragmentation for alcohols, which would produce an ion at m/z 134.0683 (C₉H₈F⁺). libretexts.orgwhitman.edu

Aromatic Fragments: Fragmentation can lead to characteristic aromatic ions, such as the fluorophenyl cation at m/z 95.0342 (C₆H₄F⁺) or the fluorotropylium ion. whitman.edu

Predicted Key HRMS Fragments:

| m/z (Calculated) | Formula | Description of Loss/Fragment |

| 152.0637 | C₉H₉FO | Molecular Ion [M]⁺ |

| 137.0401 | C₈H₆FO⁺ | [M - CH₃]⁺ |

| 134.0683 | C₉H₈F⁺ | [M - H₂O]⁺ |

| 123.0373 | C₇H₄FO⁺ | [M - C₂H₅]⁺ |

| 95.0342 | C₆H₄F⁺ | Fluorophenyl cation |

X-ray Crystallography for Solid-State Structural and Stereochemical Confirmation (if crystalline form available)

Should this compound be obtained in a crystalline form suitable for single-crystal X-ray diffraction, this technique would provide the most definitive structural information in the solid state. libretexts.org

Confirmation of Stereochemistry: X-ray crystallography would unambiguously confirm the (Z)-configuration of the double bond by precisely determining the spatial arrangement of the substituents around it. researchgate.netacs.orgacs.org

Structural Details: A crystal structure would yield precise measurements of bond lengths, bond angles, and torsional angles. This data would reveal the preferred conformation of the molecule in the crystal lattice. inl.gov

Intermolecular Interactions: The analysis would also map out intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potential π-π stacking interactions between the fluorophenyl rings. These interactions govern the packing of the molecules in the crystal. nih.gov At present, a published crystal structure for this specific compound is not available in open-access crystallographic databases.

Theoretical and Computational Chemistry Studies of 1z 1 4 Fluorophenyl 1 Propen 1 Ol

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (1Z)-1-(4-Fluorophenyl)-1-propen-1-ol, these methods could elucidate the distribution of electrons and the nature of its chemical bonds, which are crucial for predicting its reactivity and stability.

Density Functional Theory (DFT) for Molecular Geometries and Energies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting molecular geometries and energies. A DFT study of this compound would involve optimizing the molecule's geometry to find its most stable three-dimensional structure. This would provide precise data on bond lengths, bond angles, and dihedral angles.

Such calculations, likely employing a basis set like 6-311++G(d,p), would offer a foundational understanding of the molecule's shape and the energetic landscape it inhabits. Theoretical studies on related vinyl alcohols demonstrate the utility of DFT in accurately predicting these parameters. acs.orgnih.gov

Illustrative Data Table of Predicted Molecular Geometries (Hypothetical): This table is for illustrative purposes and is based on general values for similar chemical structures, as specific data for this compound is not currently available.

| Parameter | Predicted Value |

|---|---|

| C=C Bond Length | ~1.34 Å |

| C-O Bond Length | ~1.36 Å |

| C-F Bond Length | ~1.35 Å |

| C=C-O Bond Angle | ~125° |

| Phenyl-C=C Dihedral Angle | Variable (dependent on conformation) |

Analysis of the Carbon-Fluorine Bond Properties and its Influence

The carbon-fluorine (C-F) bond is a defining feature of many modern materials and pharmaceuticals due to its unique properties. It is the strongest single bond in organic chemistry, characterized by high polarity arising from the large electronegativity difference between carbon and fluorine. This polarity and strength significantly influence a molecule's chemical reactivity, stability, and biological activity.

A computational analysis of the C-F bond in this compound would reveal its bond dissociation energy, dipole moment, and the partial atomic charges on the carbon and fluorine atoms. These findings would be crucial for understanding how the fluorine atom electronically influences the rest of the molecule, including the reactive propenol side chain. General reviews on fluorinated aromatic compounds highlight the importance of such analyses. researchgate.netdigitellinc.com

Conformational Landscape and Energy Minima

Molecules are not static; they can rotate around single bonds to adopt different spatial arrangements known as conformations. The study of the conformational landscape of this compound would identify the various possible conformations and their relative energies. This is typically achieved by systematically rotating key dihedral angles, such as the one between the phenyl ring and the propenol group, and calculating the energy at each step.

This analysis would pinpoint the lowest energy conformations (energy minima), which are the most likely to be observed experimentally. Understanding the conformational preferences is essential for predicting how the molecule might interact with other molecules, such as biological receptors or catalysts. Studies on substituted styrenes often involve such conformational analyses to rationalize their reactivity. semanticscholar.org

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is an invaluable tool for mapping out the pathways of chemical reactions. For this compound, a key area of investigation would be its tautomerization and the influence of the surrounding environment on this process.

Computational Investigation of Tautomerization Pathways and Barriers

This compound is an enol, which can potentially tautomerize to its keto form, 1-(4-fluorophenyl)propan-1-one. Theoretical calculations can model this transformation, identifying the transition state structure—the highest energy point along the reaction coordinate. The energy difference between the reactant and the transition state is the activation energy barrier, which determines the reaction rate.

Computational studies on the tautomerization of simple vinyl alcohols and other substituted systems have shown that the direct uncatalyzed keto-enol tautomerization generally has a high activation barrier. acs.orgacs.org A similar investigation for this compound would quantify this barrier and determine the relative stability of the enol and keto forms.

Illustrative Data Table of Tautomerization Energetics (Hypothetical): This table is for illustrative purposes and is based on general values for similar chemical structures, as specific data for this compound is not currently available.

| Parameter | Predicted Value (kcal/mol) |

|---|---|

| Relative Energy of Keto vs. Enol Form | Keto form likely more stable |

| Activation Energy (Uncatalyzed Tautomerization) | > 40 kcal/mol |

Solvent Effects on Reactivity and Tautomerism (e.g., Water Catalysis)

Chemical reactions are rarely carried out in a vacuum; they typically occur in a solvent. The solvent can have a profound effect on both the thermodynamics and kinetics of a reaction. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the presence of a solvent and calculate its impact on the tautomerization of this compound.

Furthermore, specific solvent molecules, like water, can act as catalysts by facilitating proton transfer through a lower-energy pathway. A computational study could model the role of one or more water molecules in the tautomerization process, revealing a potential catalytic cycle and a significantly reduced activation barrier. This would be critical for understanding the stability and reactivity of this compound in aqueous or protic environments. The influence of solvents on tautomeric equilibria is a well-documented phenomenon that would be essential to explore for this molecule.

As of the latest available scientific literature, there are no specific theoretical and computational chemistry studies, including molecular dynamics simulations or detailed predictions of spectroscopic properties, focused solely on the compound This compound .

Therefore, it is not possible to provide the detailed analysis for the following sections as requested:

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Without published research, any attempt to generate content for these sections would be speculative and would not adhere to the requirement for scientifically accurate and sourced information.

General computational studies on analogous structures, such as the tautomerization of vinyl alcohol psu.edu or the behavior of other fluorinated organic molecules, indicate that such studies on this compound would be valuable. They could provide insights into its electronic structure, conformational stability, reactivity, and spectroscopic signatures. However, until such research is conducted and published, no data is available.

Advanced Applications of 1z 1 4 Fluorophenyl 1 Propen 1 Ol in Chemical Synthesis Research

Development of Novel Synthetic Methodologies Utilizing the Compound's Unique Reactivity

The reactivity of (1Z)-1-(4-Fluorophenyl)-1-propen-1-ol is dominated by the interplay between the electron-rich enol functionality and the electron-withdrawing nature of the 4-fluorophenyl group. This balance allows for the development of unique synthetic methods that are not readily achievable with non-fluorinated analogues. Fluorinated enol ethers and related systems are recognized as valuable building blocks in organic synthesis. rsc.org The presence of fluorine can significantly alter the pharmacokinetic properties of molecules, making the synthesis of fluorinated compounds a highly active area of research. rsc.org

The enol hydroxyl group can be readily derivatized or replaced, while the double bond is susceptible to a variety of addition reactions. The fluorine atom on the phenyl ring modulates the electronic properties of the entire molecule, influencing reaction rates and selectivity. For instance, the electrochemical synthesis of fluorinated ketones from enol acetates demonstrates a modern approach to leveraging enol reactivity, proceeding through a radical addition mechanism. acs.org While this applies to enol acetates, similar principles of radical or electrophilic addition could be applied to this compound to forge new carbon-carbon or carbon-heteroatom bonds.

Research into the reactivity of related structures, such as 1-pentafluorophenyl-1H-pyrrole derivatives, shows that fluorinated aromatic systems can undergo selective electrophilic substitution, with the reaction outcome often being thermodynamically controlled. researchgate.net This suggests that methodologies involving electrophilic attack on the phenyl ring of this compound could be developed, with the fluorine atom directing the substitution pattern.

Table 1: Comparison of Expected Reactivity: Enol vs. Fluorinated Enol

| Reaction Type | General Reactivity of Enols | Expected Influence of 4-Fluoro Group |

| Electrophilic Addition | The double bond reacts with electrophiles. The regioselectivity is guided by the stability of the resulting carbocation intermediate. | The electron-withdrawing fluorine atom can decrease the nucleophilicity of the double bond, potentially slowing the reaction rate but enhancing selectivity. |

| Deprotonation/Alkylation | The enol proton is acidic and can be removed by a base to form an enolate, which is a strong nucleophile. | The inductive effect of the fluorine atom may slightly increase the acidity of the enol proton, facilitating enolate formation under milder conditions. |

| Oxidation | Enols can be oxidized to form α-hydroxy ketones or other carbonyl compounds. | The electronic properties of the fluorinated ring may influence the susceptibility of the system to specific oxidizing agents. |

| Reduction | The double bond can be hydrogenated to yield the corresponding saturated alcohol, 1-(4-fluorophenyl)propan-1-ol. | Standard hydrogenation catalysts are expected to be effective. The stereochemistry of the product would depend on the catalyst and conditions used. |

Precursor for Stereodefined Building Blocks in Complex Molecule Synthesis

A stereoselective reaction is one that favors the formation of one stereoisomer over another. masterorganicchemistry.com The defined (Z)-geometry of the double bond and the inherent chirality at the C1 carbon make this compound an excellent starting material for producing stereodefined building blocks. These blocks are crucial in the total synthesis of complex natural products and pharmaceuticals, where precise control of the three-dimensional arrangement of atoms is paramount.

The compound can be used in reactions that are stereospecific, meaning that stereoisomeric starting materials yield products that are also stereoisomers of one another. masterorganicchemistry.comyoutube.com By starting with the geometrically pure (Z)-enol, synthetic chemists can ensure that the relative configuration of the substituents on the double bond is transferred predictably into the product.

For example, a stereoselective reduction or epoxidation of the double bond would lead to the formation of new stereocenters whose configurations are dictated by the original geometry of the enol. In a hypothetical synthesis, a directed hydrogenation could yield a specific diastereomer of 1-(4-fluorophenyl)propan-1-ol. Similarly, a Sharpless asymmetric epoxidation of the allylic alcohol could produce a specific enantiomer of the corresponding epoxy alcohol, a versatile intermediate for further transformations. The use of such stereodefined intermediates is a key strategy in complex syntheses, such as the total synthesis of (+)-pierisketone B, where stereoselective reactions like Julia-Kocienski olefination and directed hydrogenations are employed to control the stereochemistry. acs.org

Table 2: Potential Stereoselective Transformations and Resulting Building Blocks

| Transformation Reaction | Reagents/Conditions | Potential Stereodefined Product | Application of Product |

| Directed Hydrogenation | H₂, Wilkinson's Catalyst | (syn)-1-(4-Fluorophenyl)propan-1-ol | Chiral alcohol for esterification or etherification |

| Asymmetric Epoxidation | t-BuOOH, Ti(OiPr)₄, (+)-DET | (2R,3S)-2,3-epoxy-1-(4-fluorophenyl)propan-1-ol | Intermediate for ring-opening with various nucleophiles |

| Mukaiyama Aldol (B89426) Reaction | Silyl ether derivative + Aldehyde, Lewis Acid | β-Hydroxy ketone with controlled stereocenters | Precursor for polyketide natural product synthesis acs.org |

| Cycloaddition (e.g., Diels-Alder) | Dienophile (if enol is part of a diene system) | Cycloadduct with defined ring-junction stereochemistry | Rapid construction of complex cyclic frameworks |

Design Principles for Materials Science with Fluorinated Enol Systems (Theoretical Basis)

The design of new materials relies on understanding how molecular structure dictates macroscopic properties. The inclusion of fluorine in organic molecules provides a powerful tool for tuning these properties. rsc.org In the context of materials science, the theoretical principles governing this compound and related fluorinated enol systems are based on the unique characteristics of the carbon-fluorine bond and its influence on intermolecular forces. ncert.nic.in

The C-F bond is highly polarized and strong, yet the fluorine atom has low polarizability and acts as a weak hydrogen bond acceptor. These features lead to unique intermolecular interactions, such as dipole-dipole interactions and potentially weak C-F···H hydrogen bonds. In a crystalline solid, these forces dictate the three-dimensional packing arrangement of the molecules. ncert.nic.in

The theoretical design principles for materials incorporating fluorinated enol systems like this compound would focus on:

Crystal Engineering: The predictable nature of fluorine-involved interactions can be used to design specific solid-state architectures. By modifying other parts of the molecule, it might be possible to direct the self-assembly process to create materials with desired properties, such as specific optical or electronic characteristics.

Liquid Crystals: The rigid, polar structure conferred by the fluorophenyl group could make this compound or its derivatives candidates for liquid crystalline materials. The fluorine substitution can influence the phase transition temperatures and the dielectric anisotropy of the material.

Polymer Science: The enol functionality offers a reactive handle for polymerization. Incorporation of this fluorinated monomer into a polymer chain could create materials with enhanced thermal stability, chemical resistance, and specific surface properties (e.g., hydrophobicity). The synthesis of chalcones like 1-(4-fluorophenyl)-3-(4-hydroxyphenyl)-2-propen-1-one, which are precursors to polymers and functional materials, highlights the utility of such fluorinated building blocks. chemicalbook.com

Role in Chiral Synthesis and Asymmetric Catalysis Research

Asymmetric catalysis is a field dedicated to the synthesis of chiral molecules, which is of utmost importance in the pharmaceutical industry. nih.gov this compound, being a chiral molecule itself (due to the stereocenter at C1), can play a significant role in this area, both as a substrate and potentially as a component of a chiral ligand or catalyst.

In asymmetric synthesis, the goal is to produce a single enantiomer of a chiral product. This can be achieved by using a chiral catalyst to control the stereochemical outcome of a reaction. A highly enantioselective synthesis of 1,4-enynes, for example, has been achieved through the organocatalytic reaction of propargyl alcohols, which are structurally related to enols. nih.govresearchgate.net This strategy relies on the generation of a carbocation intermediate in a chiral environment created by the catalyst. nih.gov

A similar approach could be envisioned for this compound. For instance, an asymmetric allylic substitution reaction, catalyzed by a chiral metal complex, could replace the hydroxyl group with a nucleophile in a stereocontrolled manner, yielding an enantiomerically enriched product. The development of new chiral catalysts, including those based on p-block elements like boron, has expanded the toolbox for such transformations. nih.gov

Table 3: Potential Roles in Asymmetric Synthesis

| Role | Synthetic Strategy | Example Reaction | Expected Outcome |

| Chiral Substrate | Kinetic resolution of racemic this compound | Asymmetric acylation catalyzed by a chiral lipase | Separation of enantiomers; one enantiomer is acylated faster than the other. |

| Chiral Auxiliary | Covalently attach the compound to a prochiral molecule, perform a diastereoselective reaction, then cleave the auxiliary. | Diastereoselective addition of an organometallic reagent to an aldehyde derived from the enol. | Formation of a new stereocenter with high diastereoselectivity. |

| Precursor to Chiral Ligands | Modify the structure to create a molecule capable of coordinating to a metal center. | Synthesis of a phosphine-alcohol ligand from the compound. | A new chiral ligand for use in transition-metal-catalyzed asymmetric reactions. |

| Substrate for Organocatalysis | Reaction with a nucleophile in the presence of a chiral Brønsted or Lewis acid catalyst. | Asymmetric allylic substitution of the hydroxyl group. | Enantiomerically enriched product with a new C-Nu bond. nih.gov |

Future Research Directions and Challenges

Exploration of Undiscovered Reaction Pathways and Synthetic Transformations

The current synthetic repertoire for allylic alcohols is vast, yet the specific reactivity of (1Z)-1-(4-Fluorophenyl)-1-propen-1-ol remains largely uncharted territory. Future research should systematically investigate its participation in a variety of organic reactions. scribd.comsavemyexams.com Given its structure, it is a prime candidate for transformations that could lead to a diverse array of valuable molecules.

Key areas for exploration include:

Asymmetric Catalysis: Developing catalytic systems that can engage the hydroxyl group to direct stereoselective transformations at the double bond or adjacent carbon atoms.

Rearrangement Reactions: Investigating its behavior in classic rearrangement reactions such as the Claisen or Overman rearrangements, which could provide access to complex molecular architectures.

Multi-component Reactions: Utilizing the compound as a building block in multi-component reactions to rapidly build molecular complexity. physicsandmathstutor.com

The table below outlines potential, yet-to-be-explored, reaction pathways and the expected classes of products.

| Reaction Type | Potential Reagents/Catalysts | Anticipated Product Class | Potential Significance |

| Asymmetric Epoxidation | Sharpless or Jacobsen-Katsuki catalysts | Chiral Epoxy Alcohols | Building blocks for pharmaceuticals |

| scribd.comscribd.com-Sigmatropic Rearrangement | Acid or thermal conditions | γ,δ-Unsaturated Amides/Esters | Access to non-proteinogenic amino acids |

| Tsuji-Trost Allylic Alkylation | Palladium catalyst, Nucleophile | Substituted Alkenes | Formation of new C-C bonds |

| Metathesis Reactions | Grubbs or Schrock catalysts | Dimerized or functionalized alkenes | Synthesis of polymers or complex molecules |

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of this compound itself, and its subsequent derivatives, would benefit immensely from the principles of green chemistry. mdpi.com Current synthetic methods for similar compounds often rely on stoichiometric reagents and volatile organic solvents. Future efforts should focus on developing more sustainable and efficient synthetic protocols. nih.gov

This could involve:

Catalyst Development: Employing earth-abundant metal catalysts (e.g., iron, copper, manganese) to replace precious metals like palladium or rhodium. nih.gov

Alternative Solvents: Exploring the use of greener solvents such as water, ionic liquids, or supercritical fluids. mdpi.com

Flow Chemistry: Implementing continuous flow processes to improve reaction efficiency, safety, and scalability.

A comparative table illustrating a hypothetical shift towards a more sustainable synthesis is presented below.

| Metric | Traditional Route (Hypothetical) | Proposed Sustainable Route | Advantage |

| Starting Materials | Petroleum-based | Biomass-derived precursors | Reduced carbon footprint |

| Catalyst | Stoichiometric Cr(VI) oxidant | Catalytic Mn-based complex nih.gov | Lower toxicity, reusable |

| Solvent | Dichloromethane | Solvent-free or water mdpi.comnih.gov | Reduced VOC emissions |

| Atom Economy | Low | High | Less waste generation |

| Energy Input | High-temperature reflux | Lower temperature, microwave-assisted | Energy efficiency |

Integration into Advanced Catalytic Cycles

The functional groups of this compound make it an intriguing candidate for integration into novel catalytic cycles. The hydroxyl group could act as a directing group or a ligand component, while the double bond can participate in various catalytic transformations.

Future research could focus on:

Directed C-H Functionalization: Using the hydroxyl group to direct the activation of otherwise unreactive C-H bonds on the phenyl ring or the propenyl chain.

Enantioselective Allylic Substitution: Employing the compound as a pro-ligand that, upon coordination to a metal center, creates a chiral environment for subsequent catalytic reactions.

Tandem Catalysis: Designing one-pot reactions where the compound is first formed in situ and then participates in a subsequent catalytic transformation without isolation. nih.gov

Challenges in Stereocontrol and Regioselectivity for New Derivatives

A significant hurdle in the synthesis of new derivatives of this compound will be the control of stereochemistry and regiochemistry. nih.gov The pre-existing Z-configuration of the double bond and the stereocenter at the alcohol-bearing carbon present both a challenge and an opportunity for diastereoselective synthesis. mdpi.com

Key challenges include:

Maintaining Z-Geometry: Many reactions involving allylic systems can lead to isomerization of the double bond. Developing reaction conditions that preserve the Z-geometry is crucial.

Diastereoselectivity: When introducing new stereocenters, controlling the diastereoselectivity in relation to the existing chiral center will be paramount. This is particularly relevant in reactions such as dihydroxylation or cyclopropanation. nih.gov

Regiocontrol: In reactions such as Heck coupling or hydroformylation, controlling which carbon of the double bond reacts is a significant challenge.

Computational Insights for Rational Design of Analogues

Computational chemistry offers a powerful toolkit for the rational design of analogues of this compound with tailored properties. nih.govwiley.com By using computational methods, researchers can predict the physicochemical and biological properties of hypothetical molecules, thereby prioritizing synthetic efforts. mdpi.comresearchgate.netnih.gov

Future computational studies could include:

Conformational Analysis: Determining the preferred three-dimensional structures of the molecule and its derivatives.

QSAR (Quantitative Structure-Activity Relationship) Studies: If a biological activity is identified, QSAR models can be built to predict the activity of new analogues. mdpi.com

Molecular Docking: Simulating the interaction of designed analogues with biological targets such as enzymes or receptors. researchgate.netnih.govresearchgate.netnih.gov

Reaction Mechanism Studies: Using density functional theory (DFT) to elucidate the mechanisms of new reactions and to predict stereochemical outcomes.

The following table outlines a hypothetical computational workflow for designing new analogues.

| Computational Step | Methodology | Objective | Expected Outcome |

| Lead Compound Analysis | DFT, Molecular Dynamics | Understand electronic structure and conformational flexibility. | Identification of key structural motifs for modification. |

| Virtual Library Generation | In silico modification | Create a diverse set of virtual analogues. | A library of thousands of potential new compounds. |

| Property Prediction | ADMET prediction tools | Filter for drug-like properties. | A smaller set of analogues with favorable predicted profiles. |

| Target Interaction | Molecular Docking, MM/GBSA | Predict binding affinity to a specific protein target. mdpi.com | Ranking of analogues based on predicted potency. |

| Synthetic Feasibility | Retrosynthetic analysis software | Assess the ease of synthesis for top-ranked analogues. | Prioritized list of compounds for chemical synthesis. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.